molecular formula C6H12O6 B12408706 L-Glucose-13C-1

L-Glucose-13C-1

Cat. No.: B12408706
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-CAHGDTLZSA-N
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Description

L-Glucose-13C-1, also known as L-(-)-Glucose-13C-1, is a stable isotope-labeled compound where the first carbon atom is replaced with the carbon-13 isotope. This compound is an enantiomer of D-glucose, meaning it is a mirror image of the more commonly known D-glucose. This compound is primarily used in scientific research, particularly in metabolic studies and tracer experiments due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Glucose-13C-1 typically involves the incorporation of the carbon-13 isotope into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of [13C]-formaldehyde in the Kiliani-Fischer synthesis, which is a well-known method for synthesizing aldoses from simpler precursors.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is carefully controlled to ensure the incorporation of the carbon-13 isotope at the desired position. The final product is purified using techniques such as chromatography to achieve high purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions: L-Glucose-13C-1 undergoes various chemical reactions similar to those of D-glucose. These include:

    Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid using oxidizing agents such as bromine water or nitric acid.

    Reduction: Reduction of this compound can yield sorbitol using reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of esters or ethers.

Common Reagents and Conditions:

    Oxidation: Bromine water, nitric acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed:

    Oxidation: Gluconic acid, glucuronic acid.

    Reduction: Sorbitol.

    Substitution: Various esters and ethers of this compound.

Mechanism of Action

The mechanism of action of L-Glucose-13C-1 is primarily related to its role as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as natural glucose. The carbon-13 isotope allows researchers to track its movement and transformation within the system using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This provides valuable insights into the metabolic processes and pathways involved.

Comparison with Similar Compounds

L-Glucose-13C-1 is unique due to its specific isotopic labeling. Similar compounds include other carbon-13 labeled glucose derivatives such as:

This compound stands out due to its specific use in studying the L-enantiomer of glucose, providing unique insights into the metabolic processes involving this less common form of glucose.

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(213C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i3+1

InChI Key

GZCGUPFRVQAUEE-CAHGDTLZSA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([13C@@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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